N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-31-20-9-5-4-8-19(20)29-16-24-26-21(29)14-27-10-12-28(13-11-27)15-22(30)25-18-7-3-2-6-17(18)23/h2-9,16H,10-15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIYANOZKSTIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, primarily attributed to the 1,2,4-triazole moiety. This article reviews the biological activity of the compound based on existing literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
The biological activity of this compound is largely influenced by its structural components. The 1,2,4-triazole ring is known for various pharmacological activities including:
- Antifungal Activity : The triazole derivatives are recognized for their antifungal properties. Studies indicate that compounds containing the triazole nucleus exhibit significant activity against a range of fungal pathogens such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related triazole compound demonstrated MIC values as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens .
- Anticancer Potential : Research indicates that triazole derivatives possess anticancer properties. In vitro studies have shown that certain triazole compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of similar triazole compounds suggests that modifications to the piperazine and triazole rings can significantly impact biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial potency.
- Piperazine Modifications : Alterations in the piperazine moiety can lead to improved interaction with biological targets, enhancing efficacy.
- Triazole Derivatives : Variations in the triazole structure can affect solubility and bioavailability, influencing overall therapeutic outcomes .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antifungal Study : A study evaluated a series of triazole derivatives against Candida species, revealing that specific substitutions led to enhanced antifungal activity (MIC values ranging from 0.5 to 8 μg/mL) .
- Anticancer Evaluation : In a study involving human colon cancer cell lines (HCT 116), certain triazole derivatives exhibited significant cytotoxicity with IC50 values lower than 10 μM, suggesting potential for further development as anticancer agents .
- Antibacterial Assessment : A comparative analysis demonstrated that certain piperazine-linked triazoles had superior antibacterial effects compared to traditional antibiotics like ampicillin .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a triazole ring, piperazine moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 426.91 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound:
- Mechanism of Action : Research indicates that compounds with triazole structures often exhibit significant antitumor activity. The triazole ring can interfere with various cellular pathways involved in cancer cell proliferation and survival. For instance, derivatives of triazole have shown effectiveness against multiple cancer cell lines, including breast, colon, and lung cancers .
- Case Studies : A study conducted by the National Cancer Institute evaluated several triazole derivatives, including those similar to N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide). The results demonstrated an average growth inhibition rate of over 50% in various human tumor cell lines .
Pharmacological Applications
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Antimicrobial Activity : Some studies have indicated that compounds containing piperazine and triazole structures exhibit antimicrobial properties. This could make them candidates for developing new antibiotics or antifungal agents .
- CNS Activity : The piperazine moiety is known for its psychoactive properties. Compounds with similar structures have been explored for their effects on the central nervous system (CNS), potentially leading to new treatments for neurological disorders .
- Anti-inflammatory Effects : There is evidence suggesting that triazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group exhibits electrophilic aromatic substitution potential. Key reactions include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Methoxylation | NaOCH₃/CuI in DMF, 110°C | 2-methoxyphenyl analog | 68% | |
| Amination | NH₃/EtOH, 80°C (sealed) | 2-aminophenyl derivative | 52% |
Mechanistic Insight: Copper-catalyzed coupling dominates methoxylation via Ullmann-type pathways, while amination proceeds through SNAr mechanisms under basic conditions .
Hydrolysis Reactions
The acetamide moiety undergoes controlled hydrolysis:
| Hydrolysis Type | Conditions | Products | Applications |
|---|---|---|---|
| Acidic (HCl 6M, reflux) | HCl/EtOH (1:1), 12 hr | Free amine + acetic acid | Precursor for re-amination |
| Enzymatic (Lipase) | pH 7.4, 37°C | Slow cleavage (t₁/₂ = 48 hr) | Prodrug activation studies |
Stability data:
Piperazine Ring Modifications
The piperazine nitrogen atoms participate in:
Table 3.1: Piperazine N-alkylation
| Electrophile | Conditions | Substituent Position | Yield |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃/DMF, 60°C | N⁴-position | 74% |
| Benzyl chloride | DIEA/CH₃CN, RT, 24 hr | N¹-position | 81% |
Table 3.2: Complexation
| Metal Ion | Stoichiometry | Log K stability constant |
|---|---|---|
| Cu²⁺ | 1:1 | 4.32 ± 0.15 |
| Fe³⁺ | 2:1 | 8.91 ± 0.23 |
Coordination occurs preferentially through triazole N2 and piperazine N4 atoms based on DFT calculations .
Triazole Ring Reactivity
The 1,2,4-triazole core shows distinct behavior:
4.1 Electrophilic Additions
-
Halogenation (Cl₂/CHCl₃): Selective C5 chlorination (72% yield)
-
Nitration (HNO₃/H₂SO₄): Forms C4-nitro derivative (58% yield)
4.2 Cycloadditions
| Dienophile | Conditions | Cycloadduct Type |
|---|---|---|
| Dimethyl acetylenedicarboxylate | 80°C, toluene | 1,3-dipolar (triazolopyridine) |
| Phenyl isocyanate | MW, 100W, 15 min | [3+2] fused ring system |
Reaction kinetics: Second-order rate constants range 0.15-2.7 ×10⁻³ M⁻¹s⁻¹ depending on substituent electronic effects .
Redox Reactions
Oxidation Pathways :
-
H₂O₂/Fe²+: Cleaves piperazine ring (major)
-
KMnO₄ (acidic): Degrades triazole to carboxylic acid
Reduction Pathways :
-
H₂/Pd-C: Reduces triazole C=N bonds (full saturation requires 60 psi H₂)
-
NaBH₄/NiCl₂: Selective acetamide carbonyl reduction (89% yield)
Comparison with Similar Compounds
Piperazine-Linked Acetamide Derivatives
Piperazine-acetamide hybrids are common in drug discovery due to their versatility. Key analogs include:
Key Differences :
Triazole-Containing Acetamides
Triazole rings are valued for metabolic stability and hydrogen-bonding capacity. Notable analogs:
Key Differences :
Piperazine-Triazole Hybrids
Combining piperazine and triazole motifs is rare in the evidence. The closest example is from :
Comparison :
- The target compound replaces the butyl spacer with a triazolylmethyl group , reducing flexibility but introducing aromatic interactions.
Preparation Methods
Formation of Thiosemicarbazide Derivatives
The synthesis begins with the preparation of 4-(2-methoxyphenyl)-1,2,4-triazole-3-thione .
Cyclization to 1,2,4-Triazole-3-thione
The thiosemicarbazide intermediate is cyclized in basic media (e.g., NaOH or KOH) to yield the triazolethione. For example, refluxing with 2N NaOH at 80–90°C for 4–6 hours affords 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thione in 52–88% yield.
$$
\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{Triazole-3-thione} + \text{H}_2\text{S} \uparrow
$$
Functionalization of the Piperazine Moiety
The piperazine ring is introduced via alkylation or Mannich aminomethylation reactions.
Preparation of 1-((4H-1,2,4-Triazol-3-yl)methyl)piperazine
The triazolethione is alkylated with 1-(chloromethyl)piperazine in the presence of a base (e.g., K$$2$$CO$$3$$) in anhydrous DMF. This step attaches the piperazine group to the triazole core through a methylene bridge.
$$
\text{Triazole-3-thione} + \text{Cl-CH}2\text{-piperazine} \xrightarrow{\text{K}2\text{CO}_3} \text{Triazol-3-ylmethyl-piperazine} + \text{HCl}
$$
Alternative Aminomethylation via Mannich Reaction
In some protocols, the triazolethione undergoes aminomethylation with formaldehyde and N-methylpiperazine to directly introduce the piperazine group. This one-pot reaction occurs in ethanol at 60–70°C, yielding the piperazinylmethyl-triazole derivative.
$$
\text{Triazole-3-thione} + \text{HCHO} + \text{Piperazine} \rightarrow \text{Triazol-3-ylmethyl-piperazine} + \text{H}_2\text{O}
$$
Acetamide Linkage Formation
The final step involves coupling the piperazinyl-triazole intermediate with 2-chlorophenyl acetamide .
Activation of the Carboxylic Acid
The acetic acid derivative is activated as an acid chloride using thionyl chloride (SOCl$$2$$) or via mixed anhydride methods. For instance, treatment with SOCl$$2$$ in dichloromethane at 0–5°C generates the acetyl chloride intermediate.
Amidation Reaction
The activated acid reacts with 2-chloroaniline in the presence of a base (e.g., triethylamine) to form N-(2-chlorophenyl)acetamide . Alternatively, a coupling agent such as EDC/HOBt facilitates the reaction under mild conditions.
$$
\text{Acetyl chloride} + \text{2-Chloroaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Chlorophenyl)acetamide} + \text{HCl}
$$
Final Coupling
The piperazinyl-triazole intermediate is alkylated with the acetamide derivative using a nucleophilic substitution reaction. For example, refluxing in acetonitrile with K$$2$$CO$$3$$ as a base yields the target compound.
$$
\text{Piperazinyl-triazole} + \text{N-(2-Chlorophenyl)acetamide} \rightarrow \text{Target Compound} + \text{HX}
$$
Optimization and Analytical Characterization
Reaction Conditions
- Temperature : Cyclization steps require elevated temperatures (80–90°C), while amidation proceeds at room temperature.
- Catalysts : Piperidine/acetic acid mixtures enhance cyclization efficiency.
- Purification : Column chromatography (SiO$$_2$$, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
